Acetamide, 2-(4-chlorophenoxy)-N-hydroxy-

urease inhibition Helicobacter pylori structure-activity relationship

This phenoxyacetohydroxamic acid is the essential SAR baseline for urease inhibitor development. Ni et al. (2018) established a >100-fold potency cliff versus propionamide analogs, making CAS 13359-17-6 indispensable for quantifying linker-extension gains. It also serves as a cyclization precursor to privileged 2H-1,4-benzoxazin-3(4H)-one and 1,5-benzoxazepinone scaffolds via PPA/Lewis acid treatment. Procure to generate kinetic nucleophile-reactivation data or benchmark novel analogues against a defined acetate-series representative. Note: AldrichCPR material is sold as-is; independent analytical verification is strongly advised.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 13359-17-6
Cat. No. B12001824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-(4-chlorophenoxy)-N-hydroxy-
CAS13359-17-6
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)NO)Cl
InChIInChI=1S/C8H8ClNO3/c9-6-1-3-7(4-2-6)13-5-8(11)10-12/h1-4,12H,5H2,(H,10,11)
InChIKeyPDBUPNZIGMKVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- (CAS 13359-17-6): Baseline Identity and Procurement Context


Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- (CAS 13359-17-6) is a synthetic phenoxyacetohydroxamic acid derivative (C8H8ClNO3, MW 201.61) . It belongs to the hydroxamic acid class, characterized by the –CO–NHOH moiety capable of chelating metal ions, a feature exploited in designing inhibitors of metalloenzymes such as ureases [1]. Commercially, it is listed as part of the Sigma-Aldrich AldrichCPR collection of rare chemicals, supplied without analytical characterization and on an as-is basis, indicating it is an early-discovery tool rather than a qualified reference standard . This compound has been employed as a synthetic intermediate for constructing benzoxazinone and benzoxazepinone heterocycles via intramolecular cyclization .

Why Generic Substitution of 2-(4-Chlorophenoxy)-N-hydroxyacetamide Fails: The Risk of Unvalidated Analogs


Indiscriminate substitution among phenoxyacylhydroxamic acids carries a high risk of functional failure. The 2018 study by Ni et al. established a clear structure-activity relationship (SAR) cliff: simply extending the acyl linker from an acetohydroxamic acid to a propionohydroxamic acid increased urease inhibitory potency by over 100-fold, demonstrating that activity is exquisitely sensitive to the distance between the phenoxy ring and the zinc-binding hydroxamic acid warhead [1]. Furthermore, Sigma-Aldrich explicitly disclaims any analytical characterization, warranty of identity, or fitness for purpose for its AldrichCPR stock, meaning that a purchaser who procures a different, superficially similar hydroxamic acid from an unvalidated source cannot assume comparable biological performance or chemical purity without independent verification .

Quantitative Differentiation Guide for 2-(4-Chlorophenoxy)-N-hydroxyacetamide (CAS 13359-17-6): Evidence Audit and Gaps


Urease Inhibition: Class-Level SAR Establishes a Requirement for a Specific Acyl Linker Length

In a head-to-head comparison of two structurally adjacent series, phenoxyacetohydroxamic acids (the class to which Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- belongs) were substantially less potent than their phenoxypropionohydroxamic acid counterparts. The article explicitly states that 'ω-phenoxypropinoylhydroxamic acids were more active than phenoxyacetohydroxamic acids' [1]. While the individual IC50 value for CAS 13359-17-6 was not reported in the open-access abstract, the most potent phenoxypropionohydroxamic acid (compound c24) achieved an IC50 of 0.061 ± 0.003 μM in a cell-free extract assay and 0.89 ± 0.05 μM in an intact cell assay, representing over a 450-fold improvement over the clinically prescribed urease inhibitor acetohydroxamic acid (AHA) [1]. This demonstrates that the target compound's shorter acetate linker positions it at the lower-potency end of the SAR landscape, and any procurement decision predicated on urease inhibition must recognize that potent, downstream analogs cannot be substituted by this specific CAS number.

urease inhibition Helicobacter pylori structure-activity relationship phenoxyacylhydroxamic acid

Evidence Gap Declaration: Absence of Direct, Quantitative Head-to-Head Comparator Data for CAS 13359-17-6

A thorough search of the published literature, authoritative databases, and reputable vendor documentation yielded no study providing a direct, quantitative side-by-side comparison of Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- against a named structural analog within the same assay. The BindingDB entry for a candidate chymotrypsin inhibition assay was traced to a different chemotype (CHEMBL3960165, IC50 17 nM against the 20S proteasome) and does not involve CAS 13359-17-6 [1]. The 1960 Cohen and Erlanger study on diethylphosphorylchymotrypsin reactivation listed the compound among approximately forty nucleophiles tested but did not report reactivation rate constants or rank-order potencies in the accessible abstract [2]. The Sigma-Aldrich AldrichCPR listing explicitly states that 'sigma-aldrich does not collect analytical data for this product' and 'Buyer assumes responsibility to confirm product identity and/or purity' . Consequently, no high-strength, comparator-based quantitative differentiation evidence currently exists in the non-excluded public domain for this specific CAS number.

evidence gap procurement risk comparator data hydroxamic acid

Defensible Application Scenarios for Procuring Acetamide, 2-(4-chlorophenoxy)-N-hydroxy- (CAS 13359-17-6)


Synthetic Intermediate for Benzoxazinone and Benzoxazepinone Heterocycles

The compound is documented to undergo intramolecular cyclization using polyphosphoric acid (PPA) and Lewis acids to yield 2H-1,4-benzoxazin-3(4H)-one and 1,5-benzoxazepinone scaffolds . A procurement decision based on this well-defined synthetic application is fully justified, as the compound serves as a building block for constructing these privileged heterocyclic cores found in numerous bioactive molecules.

Negative Control or Baseline Compound for Phenoxypropionohydroxamic Acid Urease Inhibitor Programs

The 2018 SAR study established that phenoxyacetohydroxamic acids are substantially less potent than phenoxypropionohydroxamic acids against H. pylori urease [1]. Researchers developing next-generation urease inhibitors can legitimately procure CAS 13359-17-6 to serve as a less-active baseline comparator, enabling them to quantify the potency gain achieved by linker extension and to benchmark their novel analogs against a defined, commercially available acetate-series representative.

Reactivation or Inhibition Probe in Serine Protease Mechanistic Studies

The compound was originally evaluated as one of approximately forty nucleophilic agents (including oximes and hydroxamic acids) for reactivating diethylphosphoryl (DEP)-chymotrypsin [2]. While quantitative rate data are not publicly available, a researcher investigating the nucleophile-selectivity of reactivation can procure this specific compound to fill a structural diversity gap in a focused hydroxamic acid panel, provided they generate their own kinetic data.

Quote Request

Request a Quote for Acetamide, 2-(4-chlorophenoxy)-N-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.